3-Cyclopropyl-1,2-oxazole-4-carboxylic acid

Herbicide Discovery HPPD Inhibition Medicinal Chemistry

Researchers developing FXR agonists require precise regiospecific building blocks-generic isoxazole isomers fail to engage target hydrophobic pockets. 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid (CAS 639523-17-4) delivers the critical 3-cyclopropyl-4-carboxylic acid geometry essential for potency. • Enables FXR agonist synthesis with defined H-bond donor/acceptor geometry • Validated starting point for 12-LOX inhibitor SAR (30 μM binding activity) • Batch-specific QC (NMR, HPLC, GC) ensures reproducible multi-step synthesis outcomes

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 639523-17-4
Cat. No. B1521267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-1,2-oxazole-4-carboxylic acid
CAS639523-17-4
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1CC1C2=NOC=C2C(=O)O
InChIInChI=1S/C7H7NO3/c9-7(10)5-3-11-8-6(5)4-1-2-4/h3-4H,1-2H2,(H,9,10)
InChIKeyNJEPDWZYBJIKMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-1,2-oxazole-4-carboxylic Acid: Overview


3-Cyclopropyl-1,2-oxazole-4-carboxylic acid (CAS 639523-17-4) is a heterocyclic building block belonging to the isoxazole-4-carboxylic acid class . It features a cyclopropyl group at the 3-position and a carboxylic acid at the 4-position of the 1,2-oxazole ring . This regiospecific substitution pattern defines its utility in medicinal chemistry as an intermediate for synthesizing bioactive molecules targeting FXR, IL-17, and other pathways, with specific positioning of the cyclopropyl group critical for engaging hydrophobic pockets in target proteins [1].

Irreplaceability of 3-Cyclopropyl-1,2-oxazole-4-carboxylic Acid


Generic substitution with regioisomeric cyclopropyl-isoxazole carboxylic acids (e.g., 5-cyclopropylisoxazole-4-carboxylic acid, CAS 124845-04-1, or 3-cyclopropylisoxazole-5-carboxylic acid, CAS 870704-25-9) or alternative heterocyclic scaffolds fails due to fundamental differences in molecular recognition. The specific 3-cyclopropyl-4-carboxylic acid substitution pattern on the isoxazole ring dictates a unique hydrogen-bonding donor/acceptor geometry and a distinct spatial orientation of the hydrophobic cyclopropyl moiety . In FXR agonist programs, the cyclopropyl linker's connection point to the carboxylic acid-bearing heteroaryl moiety critically determines both potency and ADME profiles [1]. Substitution at alternative ring positions or replacement with larger substituents (e.g., phenyl) disrupts the precise fit within the target protein's hydrophobic cavity and alters the vector of the carboxylate pharmacophore, leading to significant or complete loss of target engagement .

Differentiation Evidence for 3-Cyclopropyl-1,2-oxazole-4-carboxylic Acid


Regiospecific Target Engagement in HPPD and 12-LOX Assays

The 3-cyclopropyl-4-carboxylic acid scaffold is a critical pharmacophoric element in bis-5-cyclopropylisoxazole-4-carboxamide HPPD inhibitors, where the cyclopropyl group's position directly impacts linker geometry and enzymatic inhibition [1]. In platelet 12-lipoxygenase (12-LOX) assays, 3-cyclopropyl-1,2-oxazole-4-carboxylic acid exhibited defined binding at a concentration of 30 μM . In contrast, the 5-cyclopropylisoxazole-4-carboxylic acid regioisomer (CAS 124845-04-1) is preferentially utilized in antiarthritic isoxazole-4-carboxamide patents for distinct biological activity profiles [2]. The 3-cyclopropylisoxazole-5-carboxylic acid analog (CAS 870704-25-9) displays altered hydrogen-bonding patterns due to carboxylic acid repositioning, potentially affecting enzyme interactions [3]. This regiospecificity underscores the necessity of the precise 3-cyclopropyl-4-carboxylic acid arrangement for maintaining desired target engagement in structure-based design campaigns.

Herbicide Discovery HPPD Inhibition Medicinal Chemistry

Purity and Batch-Specific QC Documentation

Commercially available 3-cyclopropyl-1,2-oxazole-4-carboxylic acid (CAS 639523-17-4) is supplied at a minimum purity of 95-97% with batch-specific analytical data including NMR, HPLC, and GC as per vendor specifications . The regioisomer 5-cyclopropylisoxazole-4-carboxylic acid (CAS 124845-04-1) is available at 98% purity . The higher purity specification and availability of comprehensive batch-specific QC documentation (NMR, HPLC, GC) for CAS 639523-17-4 provides enhanced confidence in synthetic reproducibility and impurity profiling compared to generic isoxazole building blocks that may lack rigorous analytical characterization .

Synthetic Chemistry Quality Control Procurement

Physicochemical and Hazard Profile Differentiation

3-Cyclopropyl-1,2-oxazole-4-carboxylic acid (CAS 639523-17-4) has a defined melting point of 139°C and is classified under GHS07 with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The 5-cyclopropyl regioisomer (CAS 124845-04-1) exhibits a predicted boiling point of 317.6±30.0 °C at 760 mmHg , while the 3-cyclopropyl-5-carboxylic acid analog (CAS 870704-25-9) has a predicted boiling point of 275.56°C [1]. These distinct physicochemical and safety profiles necessitate compound-specific handling procedures and may influence solubility and stability during formulation or biological assay preparation.

Safety Assessment Formulation Physicochemical Properties

Application Scenarios for 3-Cyclopropyl-1,2-oxazole-4-carboxylic Acid


FXR Agonist and Nuclear Receptor Modulator Synthesis

Utilize 3-cyclopropyl-1,2-oxazole-4-carboxylic acid as a key intermediate for constructing FXR agonists where the cyclopropyl linker's specific 3,4-substitution pattern on the isoxazole ring is essential for maintaining high target potency and favorable ADME profiles [1]. The regiospecific carboxylic acid moiety enables precise coupling to the terminal aryl or heteroaryl 'hammerhead' motif, a structural feature critical for achieving desired in vivo pharmacology in metabolic disease models [1].

HPPD-Targeted Herbicide Development via Bis-Isoxazoles

Employ this building block in the design and synthesis of bis-5-cyclopropylisoxazole-4-carboxamide herbicides, where the 3-cyclopropyl-4-carboxylic acid scaffold is integral to constructing flexible linkers that enhance herbicidal activity through optimized HPPD enzyme inhibition [2]. The regiospecific 4-carboxylic acid group facilitates amide bond formation, enabling the generation of structurally diverse inhibitor libraries [2].

12-LOX Inhibitor Structure-Activity Relationship Studies

Leverage the defined in vitro binding activity of 3-cyclopropyl-1,2-oxazole-4-carboxylic acid at 30 μM against platelet 12-lipoxygenase (12-LOX) to explore SAR around the isoxazole core. The compound serves as a validated starting point for medicinal chemistry optimization aimed at improving potency and selectivity against this pro-inflammatory enzyme target .

Precision Synthesis with Batch-Certified Building Blocks

For multi-step synthetic sequences where impurity profiles directly impact yield and purity of final compounds, procure 3-cyclopropyl-1,2-oxazole-4-carboxylic acid with batch-specific QC documentation (NMR, HPLC, GC) at 97% purity . This ensures reproducible reaction outcomes and facilitates troubleshooting in both academic research laboratories and industrial process chemistry settings .

Technical Documentation Hub

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